6-(1-Methylcyclopropyl)pyrimidin-4-amine
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Overview
Description
6-(1-Methylcyclopropyl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a 1-methylcyclopropyl group at the 6-position and an amine group at the 4-position. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. They are fundamental components in various biological molecules, including nucleic acids. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Methylcyclopropyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a suitable pyrimidine precursor. The reaction is often catalyzed by metal catalysts such as zinc chloride or copper salts, and may require specific conditions such as elevated temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, reduce production costs, and ensure consistent quality. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: 6-(1-Methylcyclopropyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups
Scientific Research Applications
6-(1-Methylcyclopropyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(1-Methylcyclopropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
4-Aminopyrimidine: Similar structure but lacks the 1-methylcyclopropyl group.
6-Methylpyrimidine: Similar structure but lacks the amine group at the 4-position
Uniqueness: 6-(1-Methylcyclopropyl)pyrimidin-4-amine is unique due to the presence of both the 1-methylcyclopropyl group and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler pyrimidine derivatives .
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
6-(1-methylcyclopropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H11N3/c1-8(2-3-8)6-4-7(9)11-5-10-6/h4-5H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
PNQXOYZRQUKBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=NC=N2)N |
Origin of Product |
United States |
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